molecular formula C7H8ClN B1356614 2-Chloro-3-ethylpyridine CAS No. 96440-05-0

2-Chloro-3-ethylpyridine

Cat. No.: B1356614
CAS No.: 96440-05-0
M. Wt: 141.6 g/mol
InChI Key: WRWTXYCFRFIOEK-UHFFFAOYSA-N
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Description

2-Chloro-3-ethylpyridine is a heterocyclic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, where the chlorine atom is substituted at the second position and an ethyl group at the third position. This compound has garnered attention due to its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethylpyridine typically involves the chlorination of 3-ethylpyridine. One common method includes the reaction of 3-ethylpyridine with thionyl chloride and hydrogen chloride in the presence of nitric acid at low temperatures (0-5°C). This reaction yields this compound with high purity .

Industrial Production Methods: Industrial production methods for this compound often involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity, making the process efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-ethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

  • Substitution reactions yield various substituted pyridines.
  • Oxidation reactions produce aldehydes or acids.
  • Reduction reactions result in piperidine derivatives .

Scientific Research Applications

2-Chloro-3-ethylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethylpyridine largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For instance, it can inhibit certain microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

    2-Chloropyridine: Lacks the ethyl group, making it less hydrophobic.

    3-Ethylpyridine: Lacks the chlorine atom, affecting its reactivity.

    2-Chloro-5-ethylpyridine: Has the ethyl group at a different position, altering its chemical properties.

Uniqueness: 2-Chloro-3-ethylpyridine’s unique combination of a chlorine atom and an ethyl group at specific positions on the pyridine ring gives it distinct reactivity and properties, making it valuable for specific synthetic applications .

Properties

IUPAC Name

2-chloro-3-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWTXYCFRFIOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539546
Record name 2-Chloro-3-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96440-05-0
Record name 2-Chloro-3-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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